molecular formula C3H7ClO4S2 B2465423 2-Methanesulfonylethane-1-sulfonyl chloride CAS No. 71350-98-6

2-Methanesulfonylethane-1-sulfonyl chloride

Cat. No. B2465423
CAS RN: 71350-98-6
M. Wt: 206.66
InChI Key: KJZORNLFTBYVOR-UHFFFAOYSA-N
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Description

2-Methanesulfonylethane-1-sulfonyl chloride, also known as 2-(Methylsulfonyl)ethanesulfonyl Chloride, is an organic compound with the molecular formula C3H7ClO4S2 and a molecular weight of 206.67 .


Synthesis Analysis

The synthesis of 2-Methanesulfonylethane-1-sulfonyl chloride involves the reaction of 1-acetylthio-2-methylsulfonylethane with chlorine gas in glacial acetic acid and water . This reaction yields 2-(Methylsulfonyl)ethylsulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Methanesulfonylethane-1-sulfonyl chloride consists of a three-carbon backbone with a sulfonyl chloride group attached to the second carbon and a methylsulfonyl group attached to the first carbon .


Chemical Reactions Analysis

As a sulfonyl chloride compound, 2-Methanesulfonylethane-1-sulfonyl chloride is highly reactive. It can undergo various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Scientific Research Applications

Molecular Structure Studies

  • Molecular Structure Analysis : The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, revealing three models with varying O–S–O angles and vibration amplitudes for nonbonded distances. The favored model includes specific geometric parameters like C–H, S–O, S–C, Cl–S distances and angles (Hargittai & Hargittai, 1973).

Chemical Reaction Dynamics

  • One-Electron Reduction : Methanesulfonyl chloride undergoes one-electron reduction, forming electron adducts and sulfonyl radicals. This process is affected by the presence of oxygen and influences the isomerization of mono-unsaturated fatty acids (Tamba et al., 2007).
  • Sulfonylation of Alcohols : Sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride is effective and safe, conducted without significant production of hazardous byproducts. This has implications in the synthesis of complex and optically active compounds (Tanabe et al., 1995).

Electrochemical Applications

  • Sodium Insertion in Vanadium Pentoxide : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3. It's used to study the electrochemical properties of vanadium pentoxide, showing reversible sodium intercalation which is significant for battery technologies (Su, Winnick, & Kohl, 2001).

Catalysis and Synthesis

  • Synthesis of Sulfonyl Chlorides : Several sulfonyl chlorides, including arylmethanesulfonyl chlorides, can be synthesized via aqueous chlorination, offering a method for functionalized sulfide preparation (Kim, Ko, & Kim, 1992).
  • Palladium-Catalyzed Cross-Coupling : Methanesulfonamide undergoes Pd-catalyzed cross-coupling with aryl bromides and chlorides, a method that avoids genotoxic impurities and is applicable in pharmaceutical synthesis (Rosen et al., 2011).

Safety and Hazards

2-Methanesulfonylethane-1-sulfonyl chloride is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Mechanism of Action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and other nucleophiles in organic synthesis .

Mode of Action

2-Methanesulfonylethane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles such as amines and alcohols . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.

Biochemical Pathways

The compound can be used in the synthesis of various bioactive molecules, potentially affecting multiple biochemical pathways depending on the final product .

Action Environment

The action, efficacy, and stability of 2-Methanesulfonylethane-1-sulfonyl chloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, sulfonyl chlorides are typically stable under acidic conditions but can hydrolyze under basic conditions .

properties

IUPAC Name

2-methylsulfonylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZORNLFTBYVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71350-98-6
Record name 2-methanesulfonylethane-1-sulfonyl chloride
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